molecular formula C14H12O B132839 4-Methylbenzophenone CAS No. 134-84-9

4-Methylbenzophenone

Cat. No. B132839
CAS RN: 134-84-9
M. Wt: 196.24 g/mol
InChI Key: WXPWZZHELZEVPO-UHFFFAOYSA-N
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Description

4-Methylbenzophenone (4MBP) is a chemical compound that belongs to the family of benzophenones. It is known for its application as a photo-initiator, particularly in the curing of inks on carton boards. The presence of 4MBP has been studied in various consumer products, including breakfast cereals, where it has been detected at very low concentrations using advanced analytical methods .

Synthesis Analysis

The synthesis of related benzophenone compounds has been explored in various studies. For instance, 4-(bromomethyl)benzophenone was synthesized through the reaction of 4-methylbenzophenone with bromine in carbon tetrachloride, showcasing the reactivity of the methyl group in halogenation reactions . Additionally, a novel single-step selective synthesis of 4-hydroxybenzophenone was achieved using zeolite H-beta as a catalyst, indicating the potential for efficient synthetic routes for substituted benzophenones .

Molecular Structure Analysis

The molecular structure of 4MBP has been characterized through X-ray diffraction methods, revealing that it can crystallize in different polymorphic forms. The stable monoclinic form and a metastable trigonal form have been identified, with the latter being obtained only in highly supercooled melts. The metastable phase is notable for containing molecules of only one chirality, while the stable structure is racemic . The crystal structure of a related compound, 4-(bromomethyl)benzophenone, has also been determined, providing insights into the molecular conformations and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of 4MBP and its derivatives has been explored in various contexts. For example, 4-(2-methacryloxy)methylbenzophenone, synthesized from 4-methylbenzophenone, has been studied for its polymerization kinetics as a polymerizable photoinitiator. This research highlights the potential of 4MBP derivatives in the field of photo-polymerization .

Physical and Chemical Properties Analysis

The physical properties of 4MBP have been extensively studied, particularly in relation to its polymorphic forms. The pyroelectric, dielectric, and piezoelectric coefficients of the metastable trigonal form have been determined, and its thermal expansion and elastic properties have been compared with those of the stable monoclinic phase . The standard molar enthalpies of formation for various methylbenzophenone isomers, including 4-methylbenzophenone, have been derived from combustion calorimetry and sublimation techniques, providing valuable thermodynamic data .

Scientific Research Applications

Crystal Structures and Phase Transitions

4-Methylbenzophenone has been studied for its crystallographic properties. Kutzke, Al-Mansour, and Klapper (1996) analyzed its stable monoclinic form and a metastable trigonal form. They found that the metastable phase contains molecules of only one chirality, packed into columns along three-fold screw axes. The stable structure is racemic, and both structures' nucleation properties in supercooled melts are notable (Kutzke, Al-Mansour, & Klapper, 1996).

Enantioselective Electrodes

Schwientek, Pleus, and Hamann (1999) developed enantioselective electrodes using chiral pyrrole monomers for the electrochemical reduction of 4-Methylbenzophenone. They achieved up to 17% optical purity of the corresponding alcohols, showing potential in stereoselective electroreduction applications (Schwientek, Pleus, & Hamann, 1999).

Detection in Food Products

Van Hoeck et al. (2010) developed a method to detect 4-Methylbenzophenone in breakfast cereals. They used ultrasonic extraction combined with gas chromatography-tandem mass spectrometry, demonstrating its applicability in food safety analysis (Van Hoeck et al., 2010).

Photophysical and Photochemical Reactions

Ma et al. (2013) investigated the photophysical and photochemical reactions of 4-Methylbenzophenone, highlighting its behavior in various solvents and under different conditions. This research contributes to understanding its photochemistry and potential applications in photo-initiated processes (Ma et al., 2013).

Corrosion Inhibition

Boutouil et al. (2020) synthesized new heterocyclic compounds using 4-Methylbenzophenone derivatives, testing them as corrosion inhibitors for steel in acidic environments. Their findings indicate potential applications in industrial corrosion protection (Boutouil et al., 2020).

Micronucleus Assay Analysis

Abramsson-Zetterberg and Svensson (2011) analyzed 4-Methylbenzophenone using the micronucleus assay to investigate its genotoxic effects. Their findings showed no genotoxic effect, contributing to the understanding of its safety profile (Abramsson-Zetterberg & Svensson, 2011).

Polymerizable Photoinitiator

Xiaoqing (2012) synthesized a polymerizable photo-initiator from 4-Methylbenzophenone, showing its efficiency in curing films and its potential in photopolymerization processes (Xiaoqing, 2012).

Safety And Hazards

4-Methylbenzophenone may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The European Food Safety Authority (EFSA) has published a statement on the risks arising from the migration of the substance 4-methylbenzophenone from packaging into certain breakfast cereals . If the contamination of food through the use of 4-methylbenzophenone in printing inks for food packaging were to continue, more data would be needed in order to carry out a full risk assessment .

properties

IUPAC Name

(4-methylphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXPWZZHELZEVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9037741
Record name 4-Methylbenzophenone
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Molecular Weight

196.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS]
Record name Methanone, (4-methylphenyl)phenyl-
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Record name 4-Methylbenzophenone
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Product Name

4-Methylbenzophenone

CAS RN

134-84-9
Record name 4-Methylbenzophenone
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Record name Methanone, (4-methylphenyl)phenyl-
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Record name 4-METHYLBENZOPHENONE
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Synthesis routes and methods I

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
3.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
950 mg
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To the mixture of anhydrous AlCl3 (85 g, 0.64 mole) with dried toluene (90 mL) was added benzoyl chloride (50 mL, 0.43 mole) dropwise at 10±2° C. The mixture was warmed to 30±2° C. and stirred for 12 hours, and then heated to 100±5° C. and stirred for another 2 hr before it was cooled and added into ice water (200 mL) to terminate the reaction. The organic layer was separated and washed successively with water, 5% sodium carbonate and then water again till neutralized. The organic layer was dried over anhydrous magnesium sulfate and evaporated for solvent removal. The residue was recrystallized from n-hexane to obtain 62.1 g 4-methylbenzophenone in a yield 73.5%. mp: 55-57° C.
Name
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
73.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
E Van Hoeck, T De Schaetzen, C Pacquet, F Bolle… - Analytica chimica …, 2010 - Elsevier
… (EFSA) declared that “4-methylbenzophenone is used as a … This press statement indicated that 4-methylbenzophenone … of both benzophenone and 4-methylbenzophenone, both …
Number of citations: 62 www.sciencedirect.com
W Sąsiadek, E Kucharska, J Hanuza, M Mączka… - Vibrational …, 2007 - Elsevier
… Polarized IR and Raman spectra of the oriented α-4-methylbenzophenone (C 14 H 12 O) single … mode of a new laser Raman material based on the 4-methylbenzophenone crystal. …
Number of citations: 14 www.sciencedirect.com
H Kutzke, M Al-Mansour, H Klapper - Journal of molecular structure, 1996 - Elsevier
4-Methylbenzophenone crystallizes in a monoclinic stable form (mp 59C) with a = 5.70 A ̊ , b = 13.89 A ̊ , c = 14.08 A ̊ , β = 95.18 and space group P 2 1 c , and a trigonal metastable …
Number of citations: 25 www.sciencedirect.com
L Abramsson-Zetterberg, K Svensson - Toxicology letters, 2011 - Elsevier
… 4-methylbenzophenone. Recently, authorities reported that high levels of the photoinitiator 4-methylbenzophenone … Based on this information we have studied 4-methylbenzophenone …
Number of citations: 12 www.sciencedirect.com
R Koivikko, S Pastorelli… - Food Additives and …, 2010 - Taylor & Francis
… Recent notifications under the Rapid Alert System for Food and Feed have shown migration of 4-methylbenzophenone (4-MBP) from packaging into cereals. A specific migration limit …
Number of citations: 47 www.tandfonline.com
J Ma, T Su, MD Li, X Zhang, J Huang… - The Journal of Organic …, 2013 - ACS Publications
The photophysical and photochemical reactions of 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP) were investigated using femtosecond transient absorption (…
Number of citations: 10 pubs.acs.org
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
… if the substance 4-methylbenzophenone would be covered by … of the presence of 4-methylbenzophenone found in cereals by 3 … Concerning the first request on 4-methylbenzophenone, …
Number of citations: 17 efsa.onlinelibrary.wiley.com
W Blakey, WI Jones, HA Scarborough - Journal of the Chemical …, 1927 - pubs.rsc.org
… The nitration of 4-methylbenzophenone gave derivatives the structure of which seems to be uncertain (Zincke, Ber., 1872,5,685 ; 1874,7, 983; Limpricht, Annulen, 1895, 286, 324). …
Number of citations: 2 pubs.rsc.org
M Schwientek, S Pleus, CH Hamann - Journal of Electroanalytical …, 1999 - Elsevier
The poly(pyrroles) 1 and 2, synthesized from chiral pyrrole monomers, were used as asymmetric inductors for the electrochemical reduction of prochiral organic molecules. 4-…
Number of citations: 61 www.sciencedirect.com
S Ding, Y Cao, A Gong, Y Wang - Journal of separation science, 2016 - Wiley Online Library
An efficient and easy sample pretreatment methodology was proposed for the detection of photoinitiator 4‐methylbenzophenone from milk before high‐performance liquid …

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